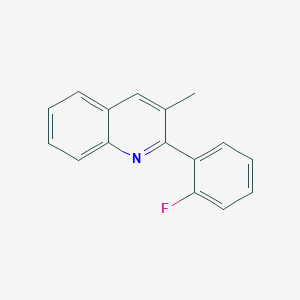
2-(2-Fluorophenyl)-3-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC109779 is a novel potent inhibitor of Huntington's disease (HD) pathogenesis via targeting CAG repeats RNA and Poly Q protein.
Aplicaciones Científicas De Investigación
Antitumor Activity : A study by Chou et al. (2010) found that derivatives of 2-(2-Fluorophenyl)-3-methylquinoline demonstrated significant inhibitory activity against various tumor cell lines. Particularly, a specific analogue showed selective inhibition of 14 out of 60 cancer cell lines in an evaluation by the National Cancer Institute.
Fluorescence Studies in Biochemistry and Medicine : Research by Aleksanyan and Hambardzumyan (2013) highlighted that many quinoline derivatives, including aminoquinolines, are known as efficient fluorophores and are widely used in biochemistry and medicine for studying various biological systems.
Influenza A Endonuclease Inhibition : A study by Sagong et al. (2013) synthesized several 3-hydroxyquinolin-2(1H)-ones derivatives, including ones with p-fluorophenyl groups, which were evaluated as inhibitors of 2009 pandemic H1N1 influenza A endonuclease. They found that certain derivatives were potent inhibitors.
Cytotoxicity and Apoptosis in Cancer Cells : Research by Chou et al. (2009) showed that the synthesized 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) promoted G2/M arrest and induced apoptosis through the mitochondrial-dependent pathway in murine colorectal adenocarcinoma cells.
Inhibitors for Tyrosine Kinases : A study by Riadi et al. (2021) described the synthesis of a new quinazolinone-based derivative that exhibited potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent.
Molecular Interactions and Structural Studies : A study by Choudhury et al. (2003) focused on the weak interactions in derivatives of 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline, including compounds with 2-fluorophenyl groups, and their influence in crystal packing.
Propiedades
Nombre del producto |
2-(2-Fluorophenyl)-3-methylquinoline |
|---|---|
Fórmula molecular |
C16H12FN |
Peso molecular |
237.27 g/mol |
Nombre IUPAC |
2-(2-Fluorophenyl)-3-methylquinoline |
InChI |
InChI=1S/C16H12FN/c1-11-10-12-6-2-5-9-15(12)18-16(11)13-7-3-4-8-14(13)17/h2-10H,1H3 |
Clave InChI |
HECMNZNMEOFMGF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3F |
SMILES canónico |
CC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NSC109779; NSC-109779; NSC 109779 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[(Dimethylamino)methyl]phenyl]methyl 2-chloro-4-nitrobenzoate;hydrochloride](/img/structure/B537689.png)
![1-[(E)-4-chlorobut-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride](/img/structure/B537710.png)

![2-chloro-4-[[5-chloro-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-4-(phenylcarbamoyl)phenyl]disulfanyl]-5-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-N-phenyl-benzamide](/img/structure/B537761.png)
![6-Benzylthio-4-(p-chlorophenyl)amino-3-(benzothiazol-2-yl)me thylene pyrazolo[3,4-d]pyrimidine](/img/structure/B537764.png)
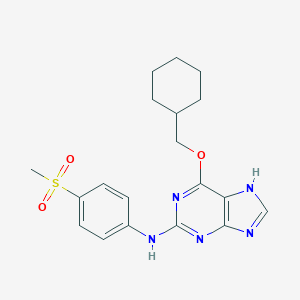
![2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B537861.png)
![3-[(8R)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione](/img/structure/B537867.png)
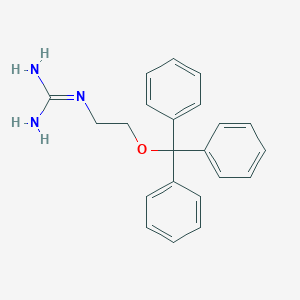
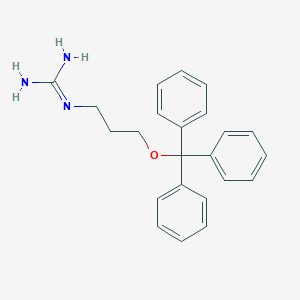
![(E)-3-[4-[[2-(furan-2-ylsulfonyl-(2-methylpropyl)amino)-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid](/img/structure/B538136.png)
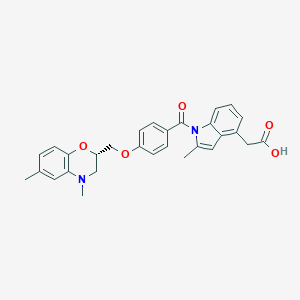
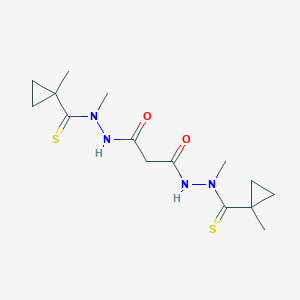
![(3S,8abeta)-3alpha-(1-Tosyl-1H-indole-3-ylmethyl)-5-oxohexahydro-5H-oxazolo[3,2-a]pyridine-7alpha-acetic acid methyl ester](/img/structure/B538364.png)